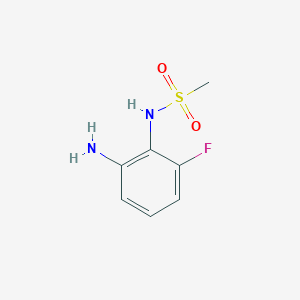

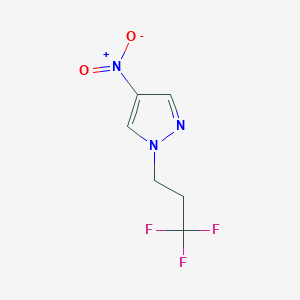

N-(2-Amino-6-fluorophenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-(2-Amino-6-fluorophenyl)methanesulfonamide, involves complex reactions that yield a variety of structurally related compounds. For example, studies on the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds reveal the intricate steps and conditions necessary for creating specific sulfonamide derivatives with desired biological activities (Watanabe et al., 1997). Another example includes the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides through systematic research on structure-reactivity relationships, demonstrating the complexity and precision required in the synthesis of specific sulfonamide structures (Kondo et al., 2000).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including this compound, is characterized by the presence of the sulfonamide group attached to an aromatic ring, which significantly influences the compound's physical and chemical properties. The structural analysis often involves X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms within the molecule. For instance, the structural analysis of N-(4-Fluorophenyl)methanesulfonamide highlighted the geometric parameters and the hydrogen bonding that contributes to the compound's stability and reactivity (Gowda et al., 2007).

Chemical Reactions and Properties

Sulfonamides, including this compound, participate in a variety of chemical reactions that alter their molecular structure and, consequently, their chemical properties. These reactions include nucleophilic substitution, electrophilic substitution, and conjugation reactions. The reactivity of the sulfonamide group plays a crucial role in these processes, making these compounds versatile intermediates in organic synthesis. For example, the study on the enantioselective conjugate addition of Fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones showcases the type of reactions sulfonamides can undergo and their potential for creating chiral compounds with high enantioselectivity (Moon et al., 2009).

Applications De Recherche Scientifique

Methane and Methanotrophs: Biotechnological Applications

- Methanotrophs, bacteria that utilize methane as their sole carbon source, have versatile applications including generating single-cell protein, biopolymers, and components for nanotechnology applications. They can also produce valuable metabolites like methanol, formaldehyde, organic acids, lipids, and vitamin B12. These bacteria can be genetically engineered to produce new compounds such as carotenoids or farnesene. Furthermore, methanotrophs have applications in bioremediation, chemical transformation, wastewater treatment, biosensors, and potentially in direct electricity generation, showcasing the broad potential of methane-utilizing organisms in biotechnological innovations (Strong, Xie, & Clarke, 2015).

Advancements in Methane Conversion:

- Solid oxide fuel cells (SOFC) present a promising technology for converting natural gas into electricity with high efficiency and reduced CO2 emissions. This approach can potentially double the efficiency of current natural gas power plants and significantly mitigate environmental impacts, offering a cleaner and more effective utilization of methane (Gür, 2016).

Methane's Role in Environmental Sustainability:

- Methane emissions by soils are a result of microbial activities, with methanogens producing methane in anaerobic zones and methanotrophs oxidizing it into CO2 in aerobic zones. This dual process plays a critical role in the methane cycle, influencing greenhouse gas emissions and offering potential for environmental sustainability strategies (Mer & Roger, 2001).

Photocatalytic Treatment of Sulfur Compounds:

- Photocatalytic processes, particularly those based on TiO2, are actively investigated for the treatment of reduced sulfur compounds like methanethiol. These processes aim to decrease the harmful and malodorous effects of these compounds in industrial and water treatment plants, highlighting the potential of photocatalysis in addressing environmental pollutants (Cantau et al., 2007).

Safety and Hazards

The safety information for N-(2-Amino-6-fluorophenyl)methanesulfonamide indicates that it has the following hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

N-(2-amino-6-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOOUOBNAOOQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-butenoate](/img/structure/B2492569.png)

![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2492576.png)

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2492578.png)

![(S)-7-chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B2492579.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2492580.png)

![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)